1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Thermodynamic Investigation
Compounds with similar structural motifs have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Such compounds exhibit good performance as inhibitors, with efficiency increasing with concentration and decreasing temperature. Their adsorption on the metal surface suggests potential applications in corrosion prevention technologies (Bahrami & Hosseini, 2012).
Thermal Latent Initiators for Polymerization
N-aryl-N′-pyridyl ureas, similar in structure, have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides. Their performance, influenced by the electron-withdrawing nature of substituents, highlights the potential in polymer chemistry for creating materials with specific thermal properties (Makiuchi et al., 2015).
Nonlinear Optical Materials
Studies on bis-chalcone derivatives doped in polymer matrices reveal significant second-harmonic generation (SHG) efficiencies, suggesting applications in nonlinear optics and photonics. The enhancement of optical properties through molecular engineering of urea derivatives indicates their utility in developing optical limiting materials (Shettigar et al., 2006).
Anticancer Agents
Research into N,N'-diarylureas has uncovered their role as activators of eIF2α kinase, with implications in cancer cell proliferation inhibition. The optimization of these compounds for better solubility while maintaining biological activity opens avenues for novel anticancer therapies (Denoyelle et al., 2012).
Environmental Degradation Studies
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water elucidate the stability and breakdown mechanisms of these compounds, providing valuable information for environmental science and pollution management (Gatidou & Iatrou, 2011).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-16-8-7-14(11-15(16)20)23(17-6-3-9-21-17)18(24)22-13-5-2-4-12(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUAFILFKUYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.